(7-Bromoheptyl)cyclohexane
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Overview
Description
(7-Bromoheptyl)cyclohexane is an organic compound that features a cyclohexane ring substituted with a 7-bromoheptyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromoheptyl)cyclohexane typically involves the bromination of heptylcyclohexane. One common method is to start with heptylcyclohexane and subject it to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in a solvent such as carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(7-Bromoheptyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of heptylcyclohexanol, heptylcyclohexylamine, etc.
Elimination: Formation of heptylcyclohexene.
Oxidation: Formation of heptylcyclohexanol and heptylcyclohexanone.
Scientific Research Applications
(7-Bromoheptyl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Bromoheptyl)cyclohexane involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various reactions, making the compound a versatile intermediate. In biological systems, it may interact with enzymes and proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
- (7-Bromoheptyl)carbamic acid tert-butyl ester
- Cyclohexyl bromide
- Heptylcyclohexane
Uniqueness
(7-Bromoheptyl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it useful in various synthetic applications .
Properties
CAS No. |
479546-92-4 |
---|---|
Molecular Formula |
C13H25Br |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
7-bromoheptylcyclohexane |
InChI |
InChI=1S/C13H25Br/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h13H,1-12H2 |
InChI Key |
BMMJMMJVAXTWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCCCCBr |
Origin of Product |
United States |
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